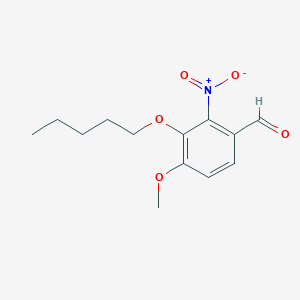
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde is an organic compound with the molecular formula C13H17NO5 It is characterized by the presence of methoxy, nitro, and pentoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde can be synthesized through a multi-step process. One common method involves the nitration of 4-methoxybenzaldehyde to introduce the nitro group, followed by the alkylation of the resulting intermediate with pentyl bromide to attach the pentoxy group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for alkylation .
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-2-nitro-3-pentoxybenzaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and pentoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 4-Methoxy-2-nitro-3-pentoxybenzoic acid.
Reduction: 4-Methoxy-2-amino-3-pentoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-methoxy-2-nitro-3-pentoxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitrobenzaldehyde
- 4-Methoxy-2-nitrobenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde
Uniqueness
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-methoxy-2-nitro-3-pentoxybenzaldehyde |
InChI |
InChI=1S/C13H17NO5/c1-3-4-5-8-19-13-11(18-2)7-6-10(9-15)12(13)14(16)17/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
QASURIZUCHQSBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















